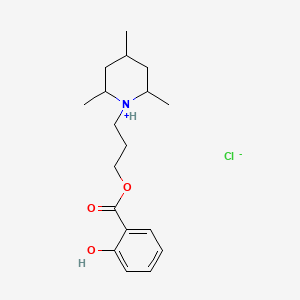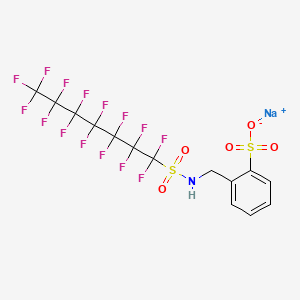
((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is a complex organosulfur compound with the molecular formula C14H8F15NO5S2.Na . This compound is characterized by the presence of a pentadecafluoroheptyl group, a sulfonyl group, and a benzenesulfonic acid moiety. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of ((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves several steps. One common method includes the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . . The final step involves the reaction with sodium hydroxide to form the sodium salt of the compound.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl fluorides under mild conditions using readily available reagents.
Reduction: The sulfonyl group can be reduced to form sulfonamides.
Substitution: It can undergo substitution reactions, such as the Sandmeyer reaction, where the amino group is replaced by other nucleophiles.
Common reagents used in these reactions include nitrous acid, sodium nitrite, and strong acids like hydrochloric acid . Major products formed from these reactions include sulfonamides, sulfonyl fluorides, and substituted benzenesulfonic acids.
Aplicaciones Científicas De Investigación
((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl fluorides and sulfonamides.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.
Mecanismo De Acción
The mechanism of action of ((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves the interaction of its sulfonyl group with various molecular targets. The sulfonyl group can form stable covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity . This interaction is crucial in its role as an enzyme inhibitor and in protein modification studies.
Comparación Con Compuestos Similares
Similar compounds to ((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt include:
Methanesulfonic acid: Known for its strong acidity and use in green chemistry applications.
Benzenesulfonic acid: A simpler aromatic sulfonic acid used in various industrial applications.
p-Toluenesulfonic acid: Commonly used as a catalyst in organic synthesis.
What sets this compound apart is its unique combination of a highly fluorinated alkyl group and a sulfonyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
68299-29-6 |
|---|---|
Fórmula molecular |
C14H7F15NNaO5S2 |
Peso molecular |
641.3 g/mol |
Nombre IUPAC |
sodium;2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonylamino)methyl]benzenesulfonate |
InChI |
InChI=1S/C14H8F15NO5S2.Na/c15-8(16,9(17,18)11(21,22)13(25,26)27)10(19,20)12(23,24)14(28,29)37(34,35)30-5-6-3-1-2-4-7(6)36(31,32)33;/h1-4,30H,5H2,(H,31,32,33);/q;+1/p-1 |
Clave InChI |
OYGLSOGXCCTKQB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



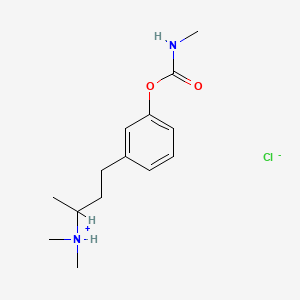
![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
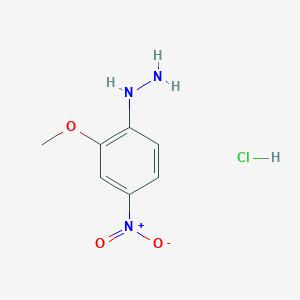

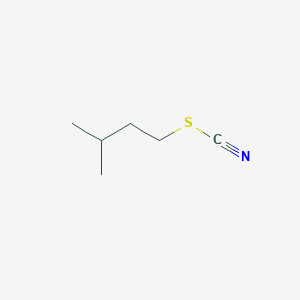
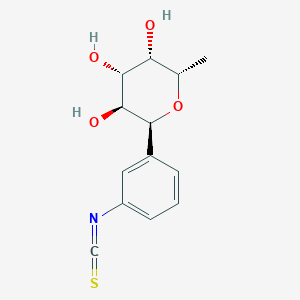
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)



